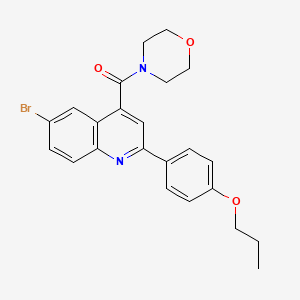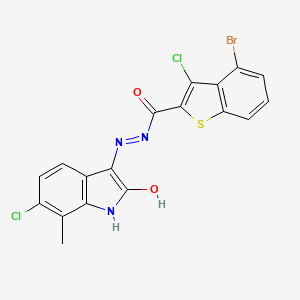
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide, also known as GW-501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mechanism of Action
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding to PPARδ, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide induces conformational changes in the receptor, leading to the recruitment of coactivators and the subsequent activation of target genes. This results in increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as decreased inflammation and oxidative stress.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been shown to exert a wide range of biochemical and physiological effects in various cell types and tissues. In adipocytes, this compound promotes lipid mobilization and oxidation, leading to reduced adiposity and improved insulin sensitivity. In skeletal muscle, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide enhances glucose uptake and oxidative metabolism, resulting in increased endurance and exercise capacity. In the liver, this compound reduces lipid accumulation and inflammation, leading to improved hepatic function. Moreover, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been reported to exert anti-inflammatory and anti-oxidative effects in various cell types, including endothelial cells and macrophages.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. Moreover, this compound can be administered orally, making it easy to use in animal studies. However, there are also some limitations to the use of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide in laboratory experiments. For example, this compound has been reported to exhibit species-specific effects, with some of its pharmacological effects being observed only in rodents and not in humans. Moreover, the long-term safety and potential side effects of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide are not fully understood, and further studies are needed to address these issues.
Future Directions
There are several future directions for the research on N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide. First, more studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, as well as its potential side effects and long-term safety. Second, further investigations are needed to explore the potential applications of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide in various fields of scientific research, such as metabolic disorders, cancer, and cardiovascular diseases. Third, the development of more selective and potent PPARδ agonists may provide new opportunities for the treatment of various diseases. Fourth, the use of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the synthesis and purification of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide may lead to more efficient and cost-effective production of this compound for research purposes.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound exerts its pharmacological effects by activating PPARδ, leading to improved lipid metabolism, glucose homeostasis, and inflammation. N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been shown to have several advantages for laboratory experiments, but also some limitations that need to be addressed. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, as well as its potential applications and future directions for research.
Synthesis Methods
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1,3-benzodioxole, which is then reacted with 5-nitro-1H-indazole-7-carboxylic acid to yield the desired compound. The final product is purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including metabolic disorders, cancer, and cardiovascular diseases. In particular, this compound has been shown to improve lipid metabolism and insulin sensitivity, reduce inflammation, and promote mitochondrial biogenesis and oxidative metabolism. Moreover, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been reported to exhibit anti-tumor activity in preclinical models of breast cancer, colon cancer, and melanoma. Additionally, this compound has been investigated for its potential cardioprotective effects, as it has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-15(17-9-1-2-12-13(4-9)24-7-23-12)11-5-10(19(21)22)3-8-6-16-18-14(8)11/h1-6H,7H2,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNYRJPWXGPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)
![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![ethyl 3-(4-fluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6061678.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
![3-isopropyl-6-[3-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6061688.png)
![2-[(3,5-dimethylphenyl)imino]-5-(3-hydroxy-4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6061699.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6061713.png)